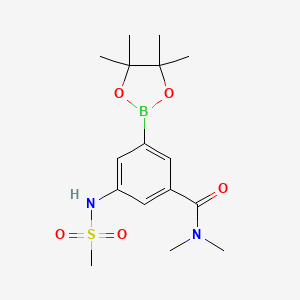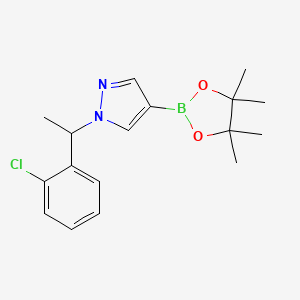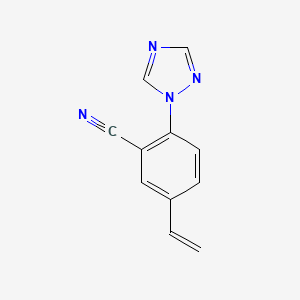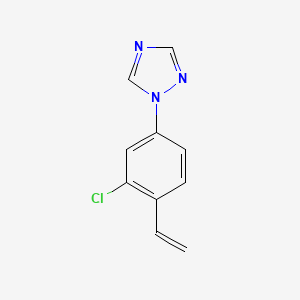
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Übersicht
Beschreibung
“N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the empirical formula C15H22BNO3 . It has a molecular weight of 275.15 . This compound is used in diverse scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group (C6H5CONH2) and a tetramethyl-1,3,2-dioxaborolane group (C4H9BO2), which are connected by a single bond . The compound also contains a dimethylamino group (N(CH3)2) and a methylsulfonamido group (CH3SO2NH) attached to the benzamide group .Physical And Chemical Properties Analysis
This compound is a solid . Its SMILES string is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 and its InChI key is OZAOMJCDURFBGT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity : Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with potency comparable to selective class III agents in vitro. These compounds have potential for treating reentrant arrhythmias (Morgan et al., 1990).
Aminopeptidase N Inhibition in Cancer Therapy : Lee et al. (2020) conducted a study on N-substituted benzamides as inhibitors of Aminopeptidase N (APN/CD13), a target in anti-cancer therapy due to its role in metastasis and angiogenesis. They developed a potent APN inhibitor, demonstrating the relevance of these compounds in cancer research (Lee et al., 2020).
Molecular Structure Analysis : Huang et al. (2021) analyzed boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. They conducted crystallographic and conformational analyses, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Hydrolysis Studies : Kerstholt et al. (1993) reported on the hydrolysis of benzamides in aqueous solutions containing different solutes, providing insight into interactions and stability relevant to chemical and pharmaceutical applications (Kerstholt et al., 1993).
Cytotoxicity and Carbonic Anhydrase Inhibition : Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines. They identified compounds with potential as cancer therapy agents due to their inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Synthesis of pH-sensitive Hydrogels : Kuo et al. (2019) reported the synthesis of sulfonamide-containing linear copolymers with pH-sensitive properties, indicating potential applications in biomedical materials (Kuo et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)12-8-11(14(20)19(5)6)9-13(10-12)18-25(7,21)22/h8-10,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXWWWFJLSQCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)




![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)





